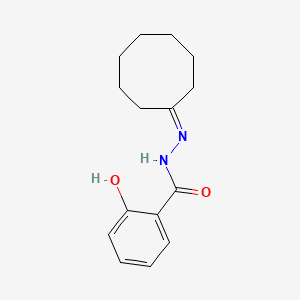

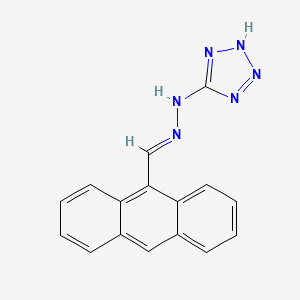

N'-cyclooctylidene-2-hydroxybenzohydrazide

Descripción general

Descripción

“N’-cyclooctylidene-2-hydroxybenzohydrazide” is a chemical compound that is related to 2-hydroxybenzohydrazide (HBH). HBH has been studied for its efficacy against pyrexia, inflammation, and nociception . It has also been evaluated for its therapeutic effects on oxidative stress and C-reactive proteins .

Synthesis Analysis

The synthesis of similar compounds, such as N’- (furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), has been reported. The ligand was synthesized and characterized through various spectral studies, which revealed that the free ligand existed in keto form . The ligand, upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates, yielded complexes with a stoichiometric ratio of 1:2 (M:L) .Molecular Structure Analysis

While specific molecular structure analysis for “N’-cyclooctylidene-2-hydroxybenzohydrazide” is not available, related compounds such as 2-hydroxybenzohydrazide have been studied. Computational studies have shown that HBH exhibited an affinity for COX-I/II target receptors .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

A significant application of compounds related to N'-cyclooctylidene-2-hydroxybenzohydrazide is in the synthesis of various heterocyclic compounds. Research indicates that the cyclization of hydrazides, similar to 2-hydroxybenzohydrazide, can lead to the formation of 1,3,4-oxadiazole derivatives, thiazolidinones, 1,3,4-thiadiazoles, and pyrazolone derivatives. These processes often involve reactions with acetic anhydride, sulfuric acid, thioglycolic acid, or ethyl acetoacetate (Sarshira et al., 2016).

Development of Schiff Base Compounds

Schiff base compounds derived from similar hydrazides have shown potential in various applications. For example, compounds synthesized from 3-hydroxybenzohydrazide and salicylaldehydes have been tested for their antimicrobial activities (Wang et al., 2008). Such Schiff bases often show intermolecular hydrogen bonding, forming complex structures that contribute to their biological activity.

Applications in Drug Discovery

Compounds structurally related to N'-cyclooctylidene-2-hydroxybenzohydrazide are often explored for their potential in drug discovery, particularly for their antimicrobial and antitumor activities. Some derivatives of p-hydroxybenzohydrazide have demonstrated significant antimycobacterial and antitumor activities, indicating their potential as drug leads (Bhole & Bhusari, 2011).

Investigating Molecular Interactions

The study of these compounds also extends to understanding their molecular interactions, such as binding with human serum albumin. This is crucial for assessing their potential as therapeutic agents. For instance, the interaction of certain hydrazone derivatives with human serum albumin has been studied to evaluate their biological activity and binding properties (Tong et al., 2015).

Catalytic and Chemical Properties

Some derivatives of 2-hydroxybenzohydrazide are used as ligands in catalytic reactions, indicating their potential in synthetic chemistry. For example, their use in copper-catalyzed CN coupling reactions in water has been investigated, highlighting their utility in environmentally friendly protocols (Yan et al., 2014).

Mecanismo De Acción

Target of Action

CBDivE_008909, also known as SR-01000200248 or N’-cyclooctylidene-2-hydroxybenzohydrazide, is a complex compound with multiple potential targets. It is known to interact with cannabinoid receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .

Mode of Action

It is known that it acts on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems . This interaction with CB receptors can lead to a variety of physiological responses, including changes in pain sensation, mood, appetite, and memory .

Biochemical Pathways

CBDivE_008909 affects various biochemical pathways through its interaction with the endocannabinoid system. These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) . The modulation of neurotransmitter release by the endocannabinoid system regulates cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems .

Result of Action

The molecular and cellular effects of CBDivE_008909’s action are diverse due to its interaction with the endocannabinoid system. It has shown promise as a therapeutic and pharmaceutical drug target, with potential applications in a variety of medical conditions ranging from anxiety to epilepsy . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBDivE_008909. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Understanding these factors is crucial for optimizing the use of CBDivE_008909 in therapeutic applications.

Propiedades

IUPAC Name |

N-(cyclooctylideneamino)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14-11-7-6-10-13(14)15(19)17-16-12-8-4-2-1-3-5-9-12/h6-7,10-11,18H,1-5,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHBSBXPWBLDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NNC(=O)C2=CC=CC=C2O)CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclooctylidene-2-hydroxybenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5769096.png)

![N-[4-(diethylamino)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5769104.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5769113.png)

![2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate](/img/structure/B5769121.png)

![3-(4-chlorobenzyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5769147.png)

![4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl propionate](/img/structure/B5769160.png)

![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5769192.png)

![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)